molecular formula C17H19N5O3S B2449611 N-(5-methylisoxazol-3-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1448064-57-0

N-(5-methylisoxazol-3-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Cat. No. B2449611
CAS RN: 1448064-57-0
M. Wt: 373.43
InChI Key: CSQPKRCQFFNBRO-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C17H19N5O3S and its molecular weight is 373.43. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Potentials

N-substituted acetamide derivatives, including those bearing azinane and 1,3,4-oxadiazole heterocyclic cores, have been synthesized and evaluated for their antibacterial potentials. These compounds, including variations similar to N-(5-methylisoxazol-3-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide, have shown moderate inhibitors against both Gram-negative and Gram-positive bacterial strains. Specifically, a compound with a 2-methylphenyl group demonstrated significant growth inhibition of bacterial strains such as Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Iqbal et al., 2017).

Synthesis and Antimicrobial Evaluation

Another study focused on the synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides from readily available materials. These compounds were screened for their in vitro antimicrobial activity against representative bacterial and fungal strains. Some compounds within this class demonstrated good activity, pointing towards the potential of such derivatives in antimicrobial research (Marri et al., 2018).

Anticonvulsant Properties

The chemical oxidation of an anticonvulsant compound closely related to N-(5-methylisoxazol-3-yl)-2,6-dimethylbenzamide has been studied. Although this research primarily investigated the oxidation processes of the compound, it underscores the importance of the structural elements present in this compound for potential anticonvulsant properties (Adolphe-Pierre et al., 1998).

Synthesis and Antibacterial Study

Further research into the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide has expanded the understanding of these compounds' biological activities. A series of N-substituted derivatives were synthesized and evaluated against Gram-negative and Gram-positive bacteria, displaying moderate to talented activity. This research highlights the antibacterial potential of compounds structurally related to this compound (Khalid et al., 2016).

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-11-8-14(21-25-11)18-15(23)9-22-5-2-12(3-6-22)16-19-20-17(24-16)13-4-7-26-10-13/h4,7-8,10,12H,2-3,5-6,9H2,1H3,(H,18,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQPKRCQFFNBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.